REACTION_SMILES
|
[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:19][O:20][CH2:21][CH2:22][CH2:23][NH2:24].[Cl:1][c:2]1[c:3]([F:11])[c:4]([N+:8](=[O:9])[O-:10])[cH:5][cH:6][cH:7]1>>[Cl:1][c:2]1[c:3]([NH:24][CH2:23][CH2:22][CH2:21][O:20][CH3:19])[c:4]([N+:8](=[O:9])[O-:10])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cccc(Cl)c1F
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCNc1c(Cl)cccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |